Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a diethyl ester group, a methoxybenzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is studied for its potential as a pharmacological agent. Its dihydropyridine core is similar to that found in many calcium channel blockers, which are used to treat cardiovascular diseases.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of hypertension and other cardiovascular conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine core can bind to these channels, modulating their activity and affecting cellular processes. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: A dihydropyridine derivative with similar pharmacological properties.
Uniqueness
Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxybenzyl and nitrophenyl groups differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions and effects.
Properties
Molecular Formula |
C25H26N2O7 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N2O7/c1-4-33-24(28)21-15-26(14-17-6-12-20(32-3)13-7-17)16-22(25(29)34-5-2)23(21)18-8-10-19(11-9-18)27(30)31/h6-13,15-16,23H,4-5,14H2,1-3H3 |
InChI Key |
YUSNQAZMMKQOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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